10-Methoxyaffinisine
Description
10-Methoxyaffinisine (C₂₁H₂₆N₂O₂) is a sarpagine-type indole alkaloid first isolated from Alstonia macrophylla (DA YE TANG JIAO SHU) . It has a melting point of 205–206°C and a specific optical rotation of [α]D = +75° (c = 0.62, CHCl₃) . This compound is notable for its vasorelaxant and hypotensive properties, demonstrated in both in vitro and in vivo studies . Its total synthesis was achieved enantioselectively by Cook and co-workers in 2002 via asymmetric Pictet–Spengler reactions, highlighting its stereochemical complexity .
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(1S,12S,13R,14S,15Z)-15-ethylidene-7-methoxy-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol |
InChI |
InChI=1S/C21H26N2O2/c1-4-12-10-23-19-9-16-15-7-13(25-3)5-6-18(15)22(2)21(16)20(23)8-14(12)17(19)11-24/h4-7,14,17,19-20,24H,8-11H2,1-3H3/b12-4+/t14-,17-,19+,20+/m1/s1 |
InChI Key |
QWVWSERSLAJTNG-ZIOVFWFMSA-N |
Isomeric SMILES |
C/C=C/1\CN2[C@H]3C[C@H]1[C@H]([C@@H]2CC4=C3N(C5=C4C=C(C=C5)OC)C)CO |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3N(C5=C4C=C(C=C5)OC)C)CO |
Synonyms |
10-methoxyaffinisine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of 10-Methoxyaffinisine and Related Alkaloids
Key Observations :
- Positional isomerism : 10- and 12-Methoxyaffinisine differ only in methoxy group placement, which impacts receptor binding and bioactivity .
- Backbone diversity : Cathafoline (akuammiline) and alstonisine (macroline oxindole) exhibit distinct frameworks compared to sarpagine-type alkaloids like 10-Methoxyaffinisine .
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of 10-Methoxyaffinisine and Analogues
Key Findings :
- Shared activity: All compounds show potent vasorelaxant effects at 30 μM, but mechanisms vary. For example, cathafoline acts solely via ROC inhibition, while 10-Methoxyaffinisine and alstonisine combine NO release with dual-channel (VDC/ROC) blockade .
- Unique in vivo efficacy: Only 10-Methoxyaffinisine has demonstrated hypotensive effects in normotensive rats, likely due to its dual mechanism .
Mechanistic Divergence
- 10-Methoxyaffinisine: Dual inhibition of voltage-dependent Ca²⁺ (VDC) and receptor-operated Ca²⁺ (ROC) channels, coupled with endothelial NO release, provides synergistic vasodilation .
- Alstonisine : Shares mechanistic overlap with 10-Methoxyaffinisine but lacks reported in vivo validation .
Key Research Findings
Biosynthetic Relevance : 10-Methoxyaffinisine is a precursor in the biosynthesis of bisindole alkaloids like angustilongines, via Michael addition or Friedel–Crafts alkylation .
Therapeutic Potential: Its dual-channel inhibition and NO-mediated vasodilation make it a candidate for cardiovascular drug development .
Synthetic Accessibility : Cook’s enantioselective synthesis (2002) enables scalable production for further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
